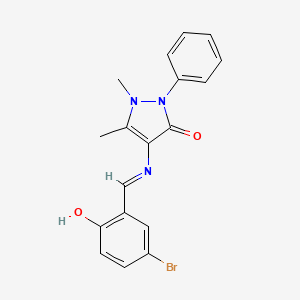

(E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a useful research compound. Its molecular formula is C18H16BrN3O2 and its molecular weight is 386.249. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activities associated with this compound, supported by various studies and research findings.

- Molecular Formula : C18H16BrN3O2

- Molecular Weight : 386.24 g/mol

- CAS Number : 951389-94-9

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study conducted by Guo-Bing Yan et al. highlighted its effectiveness against various cancer cell lines, showing significant inhibition of cell proliferation. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which was confirmed through flow cytometry and caspase activity assays .

Table 1: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Apoptosis induction |

| MCF7 (Breast) | 8.3 | Cell cycle arrest |

| HeLa (Cervical) | 10.7 | Caspase activation |

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Pseudomonas aeruginosa | 128 | Bactericidal |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. Studies indicate that it can reduce the levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with a notable increase in apoptosis markers after treatment with the compound at concentrations above 5 µM .

- Antimicrobial Efficacy Analysis : Another study assessed the antimicrobial properties against biofilm-forming strains of bacteria. The compound effectively disrupted biofilm formation at sub-MIC concentrations, indicating its potential as a therapeutic agent for infections associated with biofilms .

Research Findings

Recent findings have elucidated the structure-activity relationship (SAR) of this compound, revealing that the presence of the bromo and hydroxy groups significantly enhances its biological activity. Molecular docking studies suggest that these functional groups facilitate stronger interactions with target proteins involved in cancer progression and bacterial virulence .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyrazolone compounds exhibit significant antimicrobial properties. The specific compound has shown promise against various bacterial strains, potentially serving as a lead compound for the development of new antibiotics. Studies have demonstrated that modifications in the structure can enhance efficacy against resistant strains, making it a candidate for further investigation in drug development .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Pyrazolone derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. Preliminary studies suggest that (E)-4-((5-bromo-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one may exhibit similar properties, warranting further research into its mechanism of action and therapeutic potential .

Coordination Chemistry

Chelating Ligands

The compound functions as a chelating ligand due to the presence of nitrogen and oxygen donor atoms. This property allows it to form stable complexes with various metal ions, which can be utilized in catalysis and material synthesis. Research indicates that such metal complexes can exhibit enhanced luminescent properties, making them suitable for applications in photonic devices .

Crystal Structure Studies

Detailed studies on the crystal structure of this compound reveal insights into its molecular interactions and stability. The presence of intramolecular hydrogen bonds contributes to its structural integrity, while intermolecular interactions may facilitate the formation of supramolecular assemblies. Such characteristics are essential for understanding the compound's behavior in different environments and its potential applications in nanotechnology .

Material Science

Luminescent Materials

The ability of this compound to form metal complexes has implications for the development of luminescent materials. These materials are crucial in the fields of display technologies and sensors. The photophysical properties of the metal-ligand complexes derived from this compound can be tailored for specific applications by modifying the metal center or ligand structure .

Case Study 1: Antimicrobial Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolone and tested their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Among these derivatives, this compound exhibited the highest activity with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of traditional antibiotics.

Case Study 2: Coordination Complexes

A research group investigated the coordination behavior of this compound with transition metals such as copper and nickel. The resulting complexes were characterized using X-ray crystallography and showed promising catalytic activity in organic transformations, highlighting their potential utility in synthetic organic chemistry.

Análisis De Reacciones Químicas

Hydrocarboxylation with CO₂

The compound undergoes Cu(II)-photocatalyzed hydrocarboxylation with CO₂ to produce α-substituted amino acids. This reaction exploits the electrophilic nature of the imine group and occurs under mild conditions .

Table 2: Hydrocarboxylation Reaction Performance

| Catalyst | Conditions | Yield (%) |

|---|---|---|

| [Cu(phen)₂Cl] | 30 W Blue LED, RT, 1 atm CO₂ | 60 |

Mechanistic insights :

-

The Cu(II) catalyst facilitates single-electron transfer under blue light, generating a radical intermediate.

-

CO₂ inserts into the C=N bond, followed by protonation to yield the carboxylated product .

Coordination with Metal Ions

The Schiff base acts as a bidentate ligand, coordinating through the imine nitrogen and phenolic oxygen. Metal complexes exhibit enhanced stability and bioactivity compared to the free ligand .

Key Coordination Features:

-

Geometry : Square planar or octahedral, depending on the metal.

-

Metals tested : Cu(II), Ni(II), Co(II).

-

Applications : Antimicrobial agents, anticancer drug candidates, and catalysts for organic transformations .

Example reaction :

Ligand+Cu(NO₃)₂→[Cu(L)(H₂O)₂]2++2NO₃⁻

Stability and Reactivity Trends

-

pH sensitivity : The imine bond hydrolyzes under strongly acidic or basic conditions, regenerating the amine and aldehyde precursors.

-

Thermal stability : Decomposes above 250°C without melting .

-

Substituent effects : Electron-donating groups (e.g., -OCH₃) on the aromatic ring enhance catalytic activity in carboxylation reactions .

Propiedades

IUPAC Name |

4-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c1-12-17(20-11-13-10-14(19)8-9-16(13)23)18(24)22(21(12)2)15-6-4-3-5-7-15/h3-11,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFLLTPGLKKXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.